Calcium metaphosphate

概要

説明

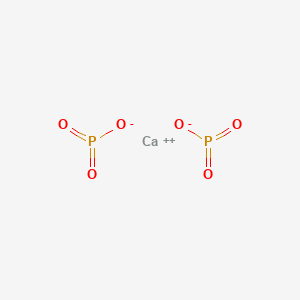

Calcium metaphosphate is an inorganic compound with the chemical formula ( \text{Ca(PO}_3\text{)}_2 ). It is a type of phosphate glass that is known for its unique properties, including its ability to form a glassy, amorphous structure. This compound is commonly used in various industrial and scientific applications due to its stability and bioactivity.

準備方法

Synthetic Routes and Reaction Conditions: Calcium metaphosphate can be synthesized through several methods. One common method involves the reaction of calcium oxide (CaO) with phosphoric acid (H₃PO₄) at high temperatures. The reaction typically takes place in a furnace at temperatures ranging from 800°C to 1000°C. The resulting product is then cooled rapidly to form a glassy, amorphous structure.

Industrial Production Methods: In industrial settings, this compound is often produced using a melt-quenching technique. This involves melting a mixture of calcium oxide and phosphoric acid in a high-temperature furnace and then rapidly cooling the melt to form a glass. Another method involves the use of a sol-gel process, where a solution containing calcium and phosphate precursors is gelled and then heated to form the desired compound .

化学反応の分析

Types of Reactions: Calcium metaphosphate undergoes various chemical reactions, including hydrolysis, where it reacts with water to form orthophosphate. It can also participate in ion-exchange reactions, where calcium ions are replaced by other cations.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound can hydrolyze to form calcium orthophosphate and phosphoric acid.

Ion-Exchange Reactions: this compound can react with solutions containing other cations, such as sodium or potassium, leading to the exchange of calcium ions with these cations.

Major Products Formed:

Hydrolysis: Calcium orthophosphate and phosphoric acid.

Ion-Exchange Reactions: Sodium metaphosphate or potassium metaphosphate, depending on the cation used .

科学的研究の応用

Calcium metaphosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a precursor for the synthesis of other phosphate compounds.

- Employed in the study of glassy and amorphous materials.

Biology and Medicine:

- Utilized in bone regeneration and repair due to its bioactive properties.

- Applied in the development of bioactive coatings for implants to enhance their integration with bone tissue .

Industry:

- Used in the production of specialty glasses and ceramics.

- Employed as a component in fertilizers due to its phosphorus content .

作用機序

The mechanism of action of calcium metaphosphate in biological systems involves the release of calcium and phosphate ions. These ions play a crucial role in various physiological processes, including bone mineralization and cellular signaling. The release of calcium ions can activate osteoblasts, promoting bone formation, while phosphate ions contribute to the mineralization process .

類似化合物との比較

Hydroxyapatite: Known for its high bioactivity and similarity to natural bone mineral. It is widely used in bone grafts and dental applications.

Tricalcium Phosphate: Used in bone grafts and as a calcium supplement. It has a higher solubility compared to hydroxyapatite.

Dicalcium Phosphate: Commonly used as a dietary supplement and in the production of animal feed.

Uniqueness of Calcium Metaphosphate:

- Forms a glassy, amorphous structure, unlike the crystalline nature of hydroxyapatite and tricalcium phosphate.

- Exhibits unique ion-exchange properties, making it useful in various industrial applications.

- Its ability to form bioactive coatings enhances its application in medical implants .

生物活性

Calcium metaphosphate (CMP) is a calcium phosphate compound that has garnered significant attention in the biomedical field, particularly for its applications in bone tissue engineering and regenerative medicine. This article explores the biological activity of CMP, focusing on its osteoconductive and osteoinductive properties, biodegradability, and clinical efficacy based on diverse research findings.

Overview of this compound

This compound is characterized by its chemical formula and is known for its biocompatibility and potential as a bone substitute material. Its unique properties make it suitable for various applications, including dental implants, bone grafts, and scaffolds for tissue engineering.

Biological Properties

1. Osteoconductivity and Osteoinductivity

CMP exhibits both osteoconductive and osteoinductive properties, which are crucial for bone regeneration. Osteoconductivity refers to the ability of a material to support the attachment and proliferation of bone cells, while osteoinductivity is the capacity to induce the differentiation of stem cells into bone-forming cells.

- Study Findings : Research indicates that CMP can enhance bone formation when used in conjunction with growth factors. For instance, a study involving a β-calcium metaphosphate bone graft demonstrated that scaffolds containing osteogenic protein-1 (OP-1) significantly increased bone formation compared to those without OP-1, highlighting CMP's role in promoting osteogenesis .

2. Biodegradability

CMP is known for its favorable biodegradation profile. It degrades through hydrolysis, allowing for gradual replacement by new bone tissue. This property is essential for temporary implants that need to be resorbed as natural bone heals.

- Clinical Study : A comparative study of CMP-coated implants versus conventional resorbable implants showed that while both types had similar success rates after one year, the CMP-coated implants exhibited better histological outcomes regarding bone reaction .

Case Studies

1. Clinical Efficacy of CMP Coated Implants

In a clinical trial involving 50 implants at Dankook University Dental Hospital, researchers assessed the efficacy of CMP-coated fixtures against conventional resorbable blasted media (RBM) processed implants. The results indicated no significant difference in marginal bone absorption between the two groups after one year; however, histological evaluations suggested better integration with CMP-coated implants .

2. In Vivo Studies on Bone Grafts

In another study focusing on porous CMP scaffolds implanted in rabbit maxillary defects, researchers found that after eight weeks, the scaffolds demonstrated significant bone formation compared to controls without growth factors. This was evidenced by microcomputed tomography (micro-CT) analysis showing higher percentage bone volume density in the OP-1 loaded grafts .

Table 1: Comparison of Biological Properties of this compound

Table 2: In Vivo Results of CMP Scaffolds with OP-1

| Time Point (Weeks) | Percentage Bone Area (OP-1) | Percentage Bone Area (Control) | P-Value |

|---|---|---|---|

| 2 | 30.5 ± 4.0 | 25.0 ± 3.5 | 0.045 |

| 4 | 45.0 ± 5.5 | 37.0 ± 4.5 | 0.032 |

| 8 | 57.1 ± 5.6 | 49.4 ± 7.7 | 0.018 |

特性

InChI |

InChI=1S/Ca.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPDWRCJTIRLTR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872573 | |

| Record name | Calcium bis(metaphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless crystals or white powder | |

| Record name | CALCIUM POLYPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Usually sparingly soluble in water. Soluble in acid medium | |

| Record name | CALCIUM POLYPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

13477-39-9, 53801-86-8, 123093-85-6 | |

| Record name | Metaphosphoric acid (HPO3), calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053801868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium metaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123093856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid (HPO3), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium bis(metaphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(metaphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。